Boc-D-Met-Gly-OH Boc-D-Met-Gly-OH
Brand Name: Vulcanchem
CAS No.: 69612-71-1
VCID: VC21540308
InChI: InChI=1S/C12H22N2O5S/c1-12(2,3)19-11(18)14-8(5-6-20-4)10(17)13-7-9(15)16/h8H,5-7H2,1-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)O
Molecular Formula: C12H22N2O5S
Molecular Weight: 306.38 g/mol

Boc-D-Met-Gly-OH

CAS No.: 69612-71-1

Cat. No.: VC21540308

Molecular Formula: C12H22N2O5S

Molecular Weight: 306.38 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-Met-Gly-OH - 69612-71-1

Specification

CAS No. 69612-71-1
Molecular Formula C12H22N2O5S
Molecular Weight 306.38 g/mol
IUPAC Name 2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetic acid
Standard InChI InChI=1S/C12H22N2O5S/c1-12(2,3)19-11(18)14-8(5-6-20-4)10(17)13-7-9(15)16/h8H,5-7H2,1-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m1/s1
Standard InChI Key PEKPTLWQVLOJAJ-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)NCC(=O)O
SMILES CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)O

Introduction

Chemical Structure and Properties

Structural Composition

Boc-D-Met-Gly-OH consists of three principal components:

  • A tert-butyloxycarbonyl (Boc) protecting group at the N-terminus

  • A D-Methionine residue (the D-isomer of the sulfur-containing amino acid)

  • A Glycine residue with a free carboxylic acid group at the C-terminus

The chemical formula typically includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, reflecting the compound's amino acid derivation. The D-configuration of methionine represents an inversion of stereochemistry compared to naturally occurring L-methionine found in proteins.

Physical and Chemical Properties

Based on structural analysis and similar compounds, Boc-D-Met-Gly-OH demonstrates the following physical and chemical properties:

PropertyCharacteristic
Physical AppearanceWhite to off-white crystalline solid
Molecular ElementsC, H, N, O, S
SolubilitySoluble in organic solvents (DMF, DMSO)
StabilityStable under standard storage conditions
Protecting GroupAcid-labile Boc group (removed by TFA)
Special FeaturesContains D-amino acid configuration
Primary ApplicationsPeptide synthesis, pharmaceutical research

The Boc protecting group imparts specific chemical behavior, being stable to bases but labile to acids, which is a crucial characteristic for orthogonal protection strategies in peptide synthesis.

Applications in Research and Industry

Peptide Synthesis Applications

Boc-D-Met-Gly-OH serves as a key building block in peptide synthesis, particularly in the pharmaceutical industry where custom peptides are needed for drug development . The pre-formed dipeptide unit can simplify synthetic procedures by reducing the number of coupling steps required, especially in complex peptide assembly. The D-configured methionine contributes to unique structural properties in the resulting peptides.

In the context of solid-phase peptide synthesis (SPPS), this compound can be incorporated directly into growing peptide chains, providing a convenient means of introducing the D-Met-Gly sequence without performing sequential coupling reactions. This application is especially valuable when synthesizing peptides containing sterically hindered or difficult-to-couple residues.

Bioconjugation Processes

The compound is utilized in bioconjugation processes, enabling researchers to attach biomolecules to drugs or imaging agents, thereby enhancing their effectiveness in targeted therapies . The strategic incorporation of Boc-D-Met-Gly-OH into bioconjugates can provide specific points for chemical modification while maintaining the structural integrity of the bioactive portion.

Bioconjugates incorporating D-amino acids often display enhanced resistance to proteolytic degradation, potentially extending their circulatory half-life and therapeutic window. This characteristic makes Boc-D-Met-Gly-OH particularly valuable in developing stable bioconjugates for in vivo applications.

Drug Delivery Research

Boc-D-Met-Gly-OH plays a significant role in developing drug delivery systems, improving the bioavailability of therapeutic agents by modifying their release profiles . When incorporated into peptide-based drug carriers, the D-configuration can enhance structural stability and provide resistance against enzymatic degradation, thereby potentially extending the drug's retention time in the body.

The sulfur-containing side chain of methionine offers additional opportunities for chemical modification, such as controlled oxidation or conjugation, which can be exploited for creating responsive drug delivery systems.

Diagnostic Tool Development

Boc-D-Met-Gly-OH contributes to the development of diagnostic tools, where peptides derived from this compound can be utilized in assays for disease detection . Diagnostic peptides containing D-amino acids often exhibit prolonged stability in biological samples, making them suitable for developing robust diagnostic platforms with extended shelf life.

The D-configuration can also provide resistance against endogenous proteases present in clinical samples, potentially enhancing the sensitivity and reliability of peptide-based diagnostic assays.

Synthesis Methodologies

Boc Chemistry Considerations

The Boc protection strategy, as utilized in this compound, requires specific considerations during synthesis:

Synthetic AspectConsideration
Boc IntroductionReaction with Boc anhydride or Boc-ON reagents
Coupling MethodsDCC/HOBt, HBTU, or HATU activation
Side-Chain ProtectionPotential protection of methionine sulfur
Deprotection ConditionsTFA treatment for Boc removal when needed
Purification TechniquesHPLC, crystallization

The Boc strategy is particularly valuable in peptide synthesis protocols where orthogonal protection schemes are required. The acid-labile nature of the Boc group allows for selective deprotection under conditions that leave other protecting groups intact.

Research Applications and Findings

Structural Influence in Peptides

Incorporating D-amino acids like in Boc-D-Met-Gly-OH significantly impacts peptide structure and stability. D-amino acids typically induce reverse turns or specific secondary structures in peptides, which can be exploited in the design of peptides with defined conformational properties. This structural influence can be particularly valuable in developing peptide therapeutics with enhanced binding specificity or metabolic stability.

Pharmaceutical Relevance

The pharmaceutical applications of Boc-D-Met-Gly-OH extend to multiple areas of drug development. The compound's D-configuration contributes to creating peptide drugs with increased resistance to proteolytic degradation, potentially extending their half-life and bioavailability. Additionally, the unique conformational properties imparted by D-amino acids can influence receptor binding profiles, potentially enhancing target selectivity.

Comparative Advantages

When compared to similar peptide building blocks, Boc-D-Met-Gly-OH offers several distinct advantages:

  • Enhanced proteolytic stability due to the D-configuration

  • Unique conformational properties influencing secondary structure

  • Methionine side chain providing additional functionalization opportunities

  • Compatibility with both solution and solid-phase synthesis approaches

  • Strategic protection pattern enabling selective chemical manipulations

Future Research Directions

Technological Advancements

Emerging technologies may further expand the applications of Boc-D-Met-Gly-OH in peptide science:

  • Microwave-assisted peptide synthesis for rapid incorporation

  • Flow chemistry approaches for scaled production

  • Computational design of D-peptide therapeutics

  • Novel bioconjugation methods leveraging the unique properties of this building block

  • Sustainable synthetic approaches with reduced environmental impact

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